molecular formula C18H19ClO B1346306 4-Tert-butyl-3'-chloro-4'-methylbenzophenone CAS No. 951890-98-5

4-Tert-butyl-3'-chloro-4'-methylbenzophenone

Cat. No.: B1346306
CAS No.: 951890-98-5
M. Wt: 286.8 g/mol
InChI Key: XZPLUNMUCJTHDY-UHFFFAOYSA-N
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Description

4-Tert-butyl-3’-chloro-4’-methylbenzophenone is an organic compound with the molecular formula C18H19ClO. It is a derivative of benzophenone, characterized by the presence of a tert-butyl group, a chloro group, and a methyl group on the benzene rings. This compound is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-3’-chloro-4’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-tert-butylbenzoyl chloride and 3-chloro-4-methylbenzene as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:

    Preparation of 4-tert-butylbenzoyl chloride: This is achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride (SOCl2) to form 4-tert-butylbenzoyl chloride.

    Friedel-Crafts Acylation: The 4-tert-butylbenzoyl chloride is then reacted with 3-chloro-4-methylbenzene in the presence of aluminum chloride to yield 4-Tert-butyl-3’-chloro-4’-methylbenzophenone.

Industrial Production Methods

Industrial production of 4-Tert-butyl-3’-chloro-4’-methylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3’-chloro-4’-methylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzophenones.

Scientific Research Applications

4-Tert-butyl-3’-chloro-4’-methylbenzophenone is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: In studies involving the interaction of benzophenone derivatives with biological macromolecules.

    Industry: Used in the production of polymers, coatings, and as a UV stabilizer in plastics.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3’-chloro-4’-methylbenzophenone involves its interaction with various molecular targets. The compound can act as a photosensitizer, absorbing UV light and transferring energy to other molecules, leading to photochemical reactions. It can also interact with enzymes and receptors, modulating their activity through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butylbenzophenone: Lacks the chloro and methyl groups, making it less reactive in certain substitution reactions.

    3-Chloro-4-methylbenzophenone: Lacks the tert-butyl group, affecting its steric properties and reactivity.

    4-Methylbenzophenone: Lacks both the tert-butyl and chloro groups, resulting in different chemical and physical properties.

Uniqueness

4-Tert-butyl-3’-chloro-4’-methylbenzophenone is unique due to the presence of all three substituents (tert-butyl, chloro, and methyl groups), which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it valuable in various applications.

Properties

IUPAC Name

(4-tert-butylphenyl)-(3-chloro-4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO/c1-12-5-6-14(11-16(12)19)17(20)13-7-9-15(10-8-13)18(2,3)4/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPLUNMUCJTHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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